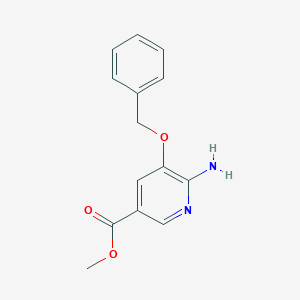
3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a tetrahydropyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of tetrahydropyran derivatives with pyrazole precursors. One common method includes the use of cerium ammonium nitrate to facilitate the reaction of 1,4- and 1,5-diols with pyrazole derivatives . This reaction is carried out at room temperature and yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts such as platinum or lanthanide triflates can be employed to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole or tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran derivatives: Compounds like tetrahydropyran itself or its substituted derivatives.
Pyrazole derivatives: Compounds such as 1H-pyrazole-3-amine or its substituted analogs.
Uniqueness
5-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the tetrahydropyran and pyrazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
5-(oxan-4-ylmethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-6-8(11-12-9)5-7-1-3-13-4-2-7/h6-7H,1-5H2,(H3,10,11,12) |
InChI-Schlüssel |
XOZPXVWXFBGNEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)

![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)


![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)


![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)

